

A Guide to Assessing Batch-to-Batch Consistency of Commercial Disperse Orange 30

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the batch-to-batch consistency of commercial **Disperse Orange 30**, a crucial aspect for ensuring reproducibility in research and manufacturing. It also offers a comparative analysis with two common alternatives, Disperse Orange 25 and Disperse Yellow 114, supported by illustrative experimental data and detailed methodologies.

Introduction to Disperse Orange 30 and the Importance of Consistency

Disperse Orange 30 (C.I. 11119) is a monoazo disperse dye widely used for dyeing hydrophobic fibers like polyester.[1] Its chemical structure is C19H17Cl2N5O4 with a molecular weight of 450.27 g/mol .[2] In research and development, particularly in areas like drug delivery systems where dyes can be used as markers or components, the consistency of physicochemical properties from one batch to another is paramount. Variations in particle size, purity, and thermal stability can significantly impact experimental outcomes and product performance.

This guide outlines key analytical techniques to assess these variations and compares the performance profile of **Disperse Orange 30** with Disperse Orange 25 and Disperse Yellow 114.

Comparative Analysis of Disperse Orange 30 and Alternatives

The selection of a disperse dye often depends on its performance characteristics, including color fastness and dyeing properties. Below is a comparative summary of **Disperse Orange 30** and two alternatives.

Table 1: General Properties of **Disperse Orange 30** and Alternatives

Property	Disperse Orange 30	Disperse Orange 25	Disperse Yellow 114
C.I. Name	11119	11227	128455
CAS Number	12223-23-3 / 5261-31- 4[2]	31482-56-1	61968-66-9 / 59312- 61-7[3]
Molecular Formula	C19H17Cl2N5O4[2]	C17H17N5O2	C20H16N4O4S[3]
Molecular Weight	450.27 g/mol [2]	323.35 g/mol	408.43 g/mol [3]
Appearance	Orange to brown powder[2]	Orange grain	Yellow grain[4]

Table 2: Illustrative Fastness Properties of **Disperse Orange 30** and Alternatives

Fastness Property (Scale 1-5, 5=Excellent; Light Fastness 1-8, 8=Excellent)	Disperse Orange 30 (Illustrative)	Disperse Orange 25 (Illustrative)[5]	Disperse Yellow 114 (Illustrative)[4]
Light Fastness (Xenon)	6	5-6	6-7
Washing Fastness (Staining)	4-5	4	4-5
Sublimation Fastness	4-5	3-4	4-5
Rubbing Fastness (Wet)	4	4-5	4-5
Rubbing Fastness (Dry)	4-5	4	4-5

Note: The data in Table 2 is illustrative and compiled from various sources. Actual performance may vary between commercial suppliers.

Key Parameters for Assessing Batch-to-Batch Consistency

To ensure reproducible results, it is critical to evaluate the following parameters for each new batch of **Disperse Orange 30**.

Table 3: Illustrative Batch-to-Batch Variation of Disperse Orange 30

Parameter	Batch A (Illustrative)	Batch B (Illustrative)	Batch C (Illustrative)	Acceptance Criteria
Color Strength (%)	101.2	98.5	100.3	100 ± 2%
CIELAB (ΔE)	0.35	0.85	0.20	≤ 1.0
Purity (HPLC, % Area)	99.1	98.2	99.5	≥ 98.0%
Mean Particle Size (D50, μm)	0.85	1.15	0.90	0.8 - 1.2 μm
Decomposition Onset (TGA, °C)	355	352	358	≥ 350°C
Melting Point (DSC, °C)	171	169	172	170 ± 3°C

Note: The data in Table 3 is for illustrative purposes to demonstrate potential variations between batches and typical acceptance criteria.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Colorimetric Analysis (Color Strength and Shade)

Objective: To quantify the color strength and shade difference between batches.

Methodology:

- Prepare standard and sample dye solutions of equal concentration in a suitable solvent (e.g., dimethylformamide).
- Dye a standard polyester fabric under controlled conditions (e.g., high-temperature dyeing at 130°C for 60 minutes).[6]
- Measure the reflectance of the dyed fabrics using a spectrophotometer.

Calculate the color strength (K/S value) and the CIELAB color difference (ΔL, Δa, Δb, ΔE)
relative to a reference batch.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Objective: To determine the purity of the dye and identify any impurities.

Methodology:

- Mobile Phase: Acetonitrile and water gradient.
- Stationary Phase: C18 reverse-phase column.
- Detection: UV-Vis detector at the wavelength of maximum absorbance (λmax) of Disperse
 Orange 30.
- Sample Preparation: Dissolve a known amount of dye in the mobile phase.
- Analysis: Inject the sample and analyze the chromatogram to determine the area percentage
 of the main peak, which corresponds to the dye's purity.

Particle Size Analysis

Objective: To determine the particle size distribution, which affects dispersion stability and dyeing performance.

Methodology:

- Technique: Dynamic Light Scattering (DLS).
- Sample Preparation: Disperse the dye powder in deionized water with a suitable dispersing agent.
- Measurement: Analyze the suspension using a DLS instrument to obtain the mean particle size (D50) and the particle size distribution.

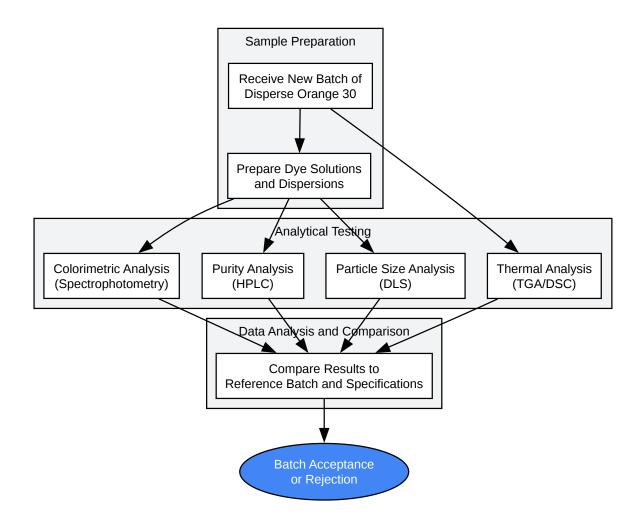
Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and decomposition profile.

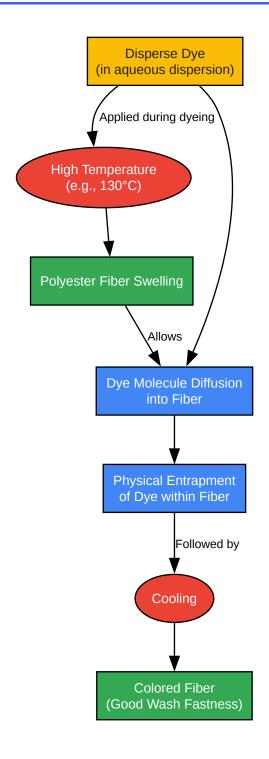
Methodology:

- Instrument: Thermogravimetric Analyzer.
- Sample Size: 5-10 mg.
- Atmosphere: Nitrogen, to prevent oxidation.
- Heating Program: Heat the sample from ambient temperature to 600°C at a constant rate (e.g., 10°C/min).[8]
- Analysis: Record the weight loss as a function of temperature to determine the onset of decomposition.

Differential Scanning Calorimetry (DSC)


Objective: To determine the melting point and other thermal transitions.

Methodology:


- Instrument: Differential Scanning Calorimeter.
- Sample Preparation: Seal a small amount of the dye (2-5 mg) in an aluminum pan.
- Heating Program: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.[9]
- Analysis: Record the heat flow to identify endothermic peaks corresponding to melting.

Visualizing Workflows and Relationships Experimental Workflow for Batch Consistency Assessment

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. KR101889402B1 Disperse dye composition having high color fastness to washing and sublimation, and low yellowing againg spandex Google Patents [patents.google.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. Differential scanning calorimetry Wikipedia [en.wikipedia.org]
- 4. epsilonpigments.com [epsilonpigments.com]
- 5. epsilonpigments.com [epsilonpigments.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. benchchem.com [benchchem.com]
- 9. Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties Advances in Polymer Science [ncstate.pressbooks.pub]
- To cite this document: BenchChem. [A Guide to Assessing Batch-to-Batch Consistency of Commercial Disperse Orange 30]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15552608#assessing-the-batch-to-batch-consistency-of-commercial-disperse-orange-30]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com